3-(Pyridin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
3-(Pyridin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a pyridine ring and a pyrrolidine ring connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the reaction of 4-pyridinecarboxaldehyde with pyrrolidine and an appropriate enone precursor under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the propenone linker, converting it into a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Saturated ketones or alcohols from the propenone linker.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Pyridin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one: Similar structure but with the pyridine ring at the 3-position.
3-(Pyridin-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(Pyridin-4-yl)-1-(morpholin-1-yl)prop-2-en-1-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
3-(Pyridin-4-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the specific positioning of the pyridine and pyrrolidine rings, which can influence its reactivity and interaction with biological targets. The combination of these rings with the propenone linker provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
180526-69-6 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-pyridin-4-yl-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H14N2O/c15-12(14-9-1-2-10-14)4-3-11-5-7-13-8-6-11/h3-8H,1-2,9-10H2 |
InChI Key |
FPRSVPVBEUUMOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
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